Upidosin

Description

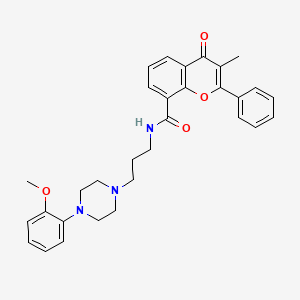

Structure

2D Structure

3D Structure

Properties

CAS No. |

152735-23-4 |

|---|---|

Molecular Formula |

C31H33N3O4 |

Molecular Weight |

511.6 g/mol |

IUPAC Name |

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |

InChI |

InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36) |

InChI Key |

DUCNHKDCVVSJLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |

Appearance |

Solid powder |

Other CAS No. |

152735-23-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate Rec 15-2739 Rec-15-2739 SB 216469-S SB-216469-S |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Pharmacological Profile of Upidosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upidosin (also known as REC 15/2739) is a potent and selective α1-adrenoceptor antagonist with moderate selectivity for the α1A subtype. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo functional activity, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and development of this compound. This compound's uroselective profile, demonstrating a greater potency in lower urinary tract tissues compared to vascular smooth muscle, suggests its potential therapeutic utility in conditions such as benign prostatic hyperplasia (BPH).

Introduction

This compound is a small molecule antagonist of α1-adrenergic receptors, which are G-protein coupled receptors involved in the regulation of smooth muscle contraction and other physiological processes. The three main subtypes of α1-adrenoceptors are α1A, α1B, and α1D, each with distinct tissue distribution and functional roles. This compound's pharmacological activity is primarily characterized by its competitive antagonism at these receptors, with a notable preference for the α1A subtype, which is predominantly expressed in the prostate and lower urinary tract. This uroselectivity forms the basis of its potential as a targeted therapy for lower urinary tract symptoms (LUTS) associated with BPH, aiming to provide symptomatic relief with a reduced side-effect profile compared to non-selective α1-blockers.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to α1-adrenoceptors, thereby preventing the binding of the endogenous catecholamines, norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade that leads to smooth muscle contraction.

Signaling Pathway

The activation of α1-adrenoceptors by agonists initiates a well-defined signaling pathway. This compound, as an antagonist, interrupts this cascade at the receptor level.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with α1-adrenoceptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKi | Reference |

| Human α1A | 9.0 | [1] |

| Human α1B | 7.5 | [1] |

| Human α1D | 8.6 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Tissue/Preparation | Parameter | Value | Reference |

| Urethra and Prostate | Kb | 2-3 nM | [1] |

| Ear Artery and Aorta | Kb | 20-100 nM | [1] |

| Human Prostate (Noradrenaline-induced contraction) | pKB | ~8.8 | |

| Human Mesenteric Artery (Noradrenaline-induced contraction) | pKB | ~7.8 |

Table 3: In Vivo Functional Activity of this compound in Anesthetized Dogs

| Parameter | Agonist | pA2 | Reference |

| Prostatic Pressure Increase | Phenylephrine | 8.74 | |

| Blood Pressure Increase | Phenylephrine | 7.51 |

Pharmacokinetics

Limited pharmacokinetic data is available for this compound. In vitro studies have indicated that its metabolism may involve the cytochrome P450 enzyme CYP2D6. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, including key parameters such as half-life, clearance, volume of distribution, and bioavailability.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

-

Cell membranes from stable cell lines expressing recombinant human α1A, α1B, or α1D adrenoceptors.

-

[3H]Prazosin (radioligand).

-

This compound (test compound).

-

Phentolamine (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]Prazosin (typically at its Kd concentration), and varying concentrations of this compound. For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of phentolamine (e.g., 10 µM).

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Prazosin binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay

Objective: To determine the functional antagonistic activity (pKB or pA2) of this compound on noradrenaline-induced smooth muscle contraction in isolated tissues.

Materials:

-

Isolated tissue strips (e.g., human prostate, mesenteric artery).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Noradrenaline (agonist).

-

This compound (antagonist).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect tissue strips (e.g., 2-3 mm wide and 5-7 mm long) and mount them in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

-

Cumulative Concentration-Response Curve to Noradrenaline: After equilibration, construct a cumulative concentration-response curve for noradrenaline by adding increasing concentrations of the agonist to the organ bath.

-

Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Second Concentration-Response Curve: In the presence of this compound, construct a second cumulative concentration-response curve for noradrenaline.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response to noradrenaline against the logarithm of the agonist concentration. Determine the EC50 values for noradrenaline in the absence and presence of this compound. Calculate the pA2 value using a Schild plot analysis or the pKB value using the formula: pKB = -log([(molar concentration of antagonist) / (dose ratio - 1)]), where the dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

Mandatory Visualizations

Experimental Workflow for In Vivo Uroselectivity Assessment

The following diagram illustrates the experimental workflow for assessing the uroselectivity of this compound in an anesthetized dog model.

Conclusion

This compound is a selective α1-adrenoceptor antagonist with a pharmacological profile that indicates a significant degree of uroselectivity. Its high affinity for the α1A-adrenoceptor subtype, which is prevalent in the lower urinary tract, translates to a potent inhibition of smooth muscle contraction in these tissues with a comparatively lower effect on vascular smooth muscle. This profile suggests that this compound holds promise as a therapeutic agent for LUTS associated with BPH, with the potential for a favorable side-effect profile, particularly concerning cardiovascular effects. Further preclinical and clinical studies are warranted to fully elucidate its pharmacokinetic properties and to confirm its efficacy and safety in the target patient population. The detailed experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of Upidosin

Disclaimer: Publicly available information on the specific solubility and stability characteristics of Upidosin is limited. This document summarizes the available data and provides general methodologies for the assessment of these properties for a research compound. The experimental protocols described are general best practices and have not been specifically validated for this compound.

Introduction

This compound, also known as Rec 15/2739 or SB 216469, is identified as an α-1 adrenoceptor (α-1 AR) antagonist with moderate selectivity for the α-1A AR subtype.[1] It has been investigated for its potential therapeutic applications in conditions such as urethral obstruction.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a potential therapeutic agent. This guide provides a summary of the known characteristics of this compound and outlines standard experimental approaches to further elucidate its solubility and stability profiles.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H33N3O4 | [2] |

| Molecular Weight | 511.61 g/mol | [2] |

| Appearance | Solid | [3] |

| Water Solubility | No data available |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. The available quantitative solubility data for this compound is sparse and limited to a single organic solvent.

Table 2: Known Solubility of this compound

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (488.65 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility. |

A standard method for determining the equilibrium solubility of a compound in various solvents is the shake-flask method.

3.2.1 Materials

-

This compound powder

-

Selection of solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

3.2.2 Procedure

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life.

This compound is stated to be "stable under recommended storage conditions". However, quantitative data on its degradation under various stress conditions are not available.

Recommended storage conditions for this compound powder vary between suppliers, with suggestions of 4°C or -20°C. When dissolved in a solvent, storage at -80°C is recommended. It is also advised to protect the compound from light.

This compound is noted to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents. This suggests that the compound may be susceptible to degradation in highly acidic or basic environments and in the presence of oxidative or reductive agents.

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

4.4.1 Materials

-

This compound (solid or in solution)

-

Hydrochloric acid (for acidic stress)

-

Sodium hydroxide (for basic stress)

-

Hydrogen peroxide (for oxidative stress)

-

Temperature- and humidity-controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

4.4.2 Procedure

-

Hydrolytic Stability: Prepare solutions of this compound in acidic, basic, and neutral media (e.g., 0.1 N HCl, 0.1 N NaOH, and water). Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidative Stability: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stability: Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60°C).

-

Photostability: Expose solid this compound powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples using a stability-indicating HPLC method to determine the amount of this compound remaining and to detect any degradation products. The use of a PDA or MS detector can help in the characterization of the degradants.

Visualizations

The following diagrams illustrate generalized workflows for solubility and stability testing.

Caption: General workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for conducting forced degradation studies on this compound.

Conclusion

The available data on the solubility and stability of this compound is insufficient for a complete understanding of its pharmaceutical properties. While it is known to be soluble in DMSO, its aqueous solubility and behavior in other pharmaceutically relevant solvents have not been publicly documented. Similarly, while general stability recommendations exist, detailed information on its degradation pathways under various stress conditions is lacking. For researchers and drug development professionals, it is imperative to experimentally determine these core characteristics using standardized methodologies as outlined in this guide to enable further formulation development and to ensure the quality, safety, and efficacy of any potential this compound-based therapeutic product.

References

Original research papers on the discovery of Upidosin

Original Research on Upidosin: A Technical Guide

To demonstrate the requested in-depth technical guide format, this document will focus on Upadacitinib , a well-documented Janus kinase (JAK) inhibitor. The following information on Upadacitinib is based on publicly available research and clinical trial data.

In-Depth Technical Guide: The Discovery and Characterization of Upadacitinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK) inhibitor.[1][2] It was discovered and developed by AbbVie for the treatment of several immune-mediated inflammatory diseases.[3] Upadacitinib is approved for conditions including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1][2] The development of Upadacitinib was driven by the hypothesis that greater selectivity for the JAK1 isoform over other JAK family members would result in a more favorable benefit-risk profile compared to less selective JAK inhibitors.

Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib functions by inhibiting the family of intracellular enzymes known as Janus kinases (JAKs). JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upadacitinib is a selective inhibitor of JAK1. By binding to the ATP-binding site of JAK1, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of STAT signaling downstream of cytokine receptors modulates the inflammatory cascade.

The selectivity of Upadacitinib for JAK1 is a key feature. It is approximately 60 to 74-fold more selective for JAK1 over JAK2 and over 100-fold more selective for JAK1 over JAK3 in cellular assays. This selectivity is thought to minimize off-target effects associated with the inhibition of other JAK isoforms, such as the effects on erythropoiesis mediated by JAK2.

Pharmacokinetics

Upadacitinib is administered orally as an extended-release (ER) tablet. It is rapidly absorbed, with dose-proportional pharmacokinetics. The majority of the drug is eliminated as the unchanged parent compound.

| Parameter | Value | Reference |

| Time to Max. Concentration (Tmax) | 2-4 hours (ER formulation) | |

| Plasma Protein Binding | ~52% | |

| Terminal Elimination Half-life (t½) | 9-14 hours (ER formulation) | |

| Metabolism | Primarily via CYP3A4, with a minor contribution from CYP2D6. Over 60% is eliminated unchanged. | |

| Excretion | ~24% in urine and ~38% in feces as unchanged drug. |

Clinical Efficacy: Ulcerative Colitis

Multiple Phase 3 clinical trials have demonstrated the efficacy of Upadacitinib in treating moderately to severely active ulcerative colitis. The U-ACHIEVE and U-ACCOMPLISH induction trials, and the U-ACHIEVE maintenance trial, showed significantly higher rates of clinical remission with Upadacitinib compared to placebo.

| Trial Phase | Treatment Group | Clinical Remission Rate | Placebo Remission Rate | p-value | Reference |

| Induction (8 weeks) | Upadacitinib 45 mg once daily (U-ACHIEVE) | 26% | 5% | <0.0001 | |

| Induction (8 weeks) | Upadacitinib 45 mg once daily (U-ACCOMPLISH) | 34% | 4% | <0.0001 | |

| Maintenance (52 weeks) | Upadacitinib 15 mg once daily | 42% | 12% | <0.0001 | |

| Maintenance (52 weeks) | Upadacitinib 30 mg once daily | 52% | 12% | <0.0001 |

Experimental Protocols

The discovery and characterization of Upadacitinib involved a series of preclinical and clinical studies. Detailed proprietary protocols are not publicly available; however, the general methodologies can be outlined.

5.1. In Vitro Kinase Assays for JAK Selectivity

The selectivity of Upadacitinib for different JAK isoforms was determined using in vitro kinase assays.

-

Objective: To quantify the inhibitory activity (IC50) of Upadacitinib against each JAK enzyme (JAK1, JAK2, JAK3, TYK2).

-

General Protocol:

-

Recombinant human JAK enzymes are incubated with a specific peptide substrate and adenosine triphosphate (ATP).

-

Upadacitinib is added at various concentrations to determine its effect on the phosphorylation of the substrate by each JAK enzyme.

-

The level of substrate phosphorylation is measured, often using methods like radioisotope incorporation or fluorescence-based assays.

-

The concentration of Upadacitinib that inhibits 50% of the enzyme's activity (IC50) is calculated for each JAK isoform.

-

Selectivity is determined by comparing the IC50 values for JAK1 to those for JAK2, JAK3, and TYK2.

-

5.2. Cellular Assays

Cellular assays were used to confirm the JAK1 selectivity in a more physiologically relevant context. These assays typically involve stimulating specific cell lines with cytokines that signal through different JAK pathways and measuring the inhibition of STAT phosphorylation by Upadacitinib.

5.3. Clinical Trial Design

The clinical efficacy and safety of Upadacitinib were evaluated in multicenter, randomized, double-blind, placebo-controlled trials.

-

Induction Phase: Patients were randomized to receive a higher dose of Upadacitinib (e.g., 45 mg once daily) or a placebo for a defined period (e.g., 8 weeks).

-

Maintenance Phase: Patients who responded to the induction therapy were then re-randomized to receive lower maintenance doses of Upadacitinib (e.g., 15 mg or 30 mg once daily) or a placebo for a longer duration (e.g., 52 weeks).

-

Endpoints: The primary endpoint was typically the proportion of patients achieving clinical remission, often defined by a composite score such as the adapted Mayo score in ulcerative colitis trials.

Safety Profile

The safety profile of Upadacitinib has been characterized in numerous clinical trials. Common adverse events include nasopharyngitis, acne, and elevations in creatine phosphokinase. As with other JAK inhibitors, there is an increased risk of serious infections, herpes zoster, and thromboembolic events. In both induction and maintenance studies for ulcerative colitis, serious adverse events were less frequent in the Upadacitinib groups compared to the placebo group.

References

Preclinical Profile of a Uroselective α1-Adrenoceptor Antagonist in Urogenital Disease Models: A Technical Guide

Disclaimer: Preclinical data for a compound specifically named "Upidosin" are not available in the public domain. This may indicate the name is a misspelling, refers to a compound in very early-stage, unpublished development, or is not a recognized name in the field. This guide therefore presents a comprehensive overview of the preclinical data for Fiduxosin , a well-characterized, potent, and uroselective α1-adrenoceptor antagonist, as a representative example for this therapeutic class in the context of urogenital disease models, primarily for lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH).

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the preclinical pharmacology of a representative uroselective α1-adrenoceptor antagonist. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Core Preclinical Data

The preclinical development of uroselective α1-adrenoceptor antagonists aims to demonstrate high affinity and functional antagonism at α1A- and α1D-adrenoceptor subtypes, which are predominant in the lower urinary tract, while showing lower affinity for the α1B-subtype, which is more prevalent in cardiovascular tissues. This selectivity profile is hypothesized to reduce side effects like hypotension.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for Fiduxosin, demonstrating its potency and selectivity.

Table 1: Receptor Binding Affinity of Fiduxosin

This table presents the equilibrium dissociation constants (Ki) of Fiduxosin for cloned human α1-adrenoceptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| α1A-adrenoceptor | 0.16 | [2][3] |

| α1B-adrenoceptor | 25.0 | [2] |

| α1D-adrenoceptor | 0.92 |

Table 2: In Vitro Functional Antagonist Potency of Fiduxosin

This table shows the functional antagonist potency (pA2) of Fiduxosin in various isolated tissue bioassays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.

| Tissue (Predominant Receptor) | Functional Potency (pA2) | Reference |

| Rat Vas Deferens / Canine Prostate (α1A) | 8.5 - 9.6 | |

| Rat Aorta (α1D) | 8.9 | |

| Rat Spleen (α1B) | 7.1 | |

| Rabbit Urethra (putative α1L) | 7.58 |

Table 3: In Vivo Efficacy and Selectivity of Fiduxosin

This table summarizes the in vivo potency of orally administered Fiduxosin in blocking phenylephrine-induced increases in intraurethral pressure (IUP) and mean arterial pressure (MAP) in conscious dogs, and its overall uroselectivity.

| Parameter | Value | Animal Model | Reference |

| IUP ED50 | 0.24 mg/kg, p.o. | Conscious Dog | |

| MAP ED50 | 1.79 mg/kg, p.o. | Conscious Dog | |

| Uroselectivity Index (MAP ED50 / IUP ED50) | 7.5-fold | Conscious Dog | |

| Uroselectivity Index (IUP vs. MAP effects) | ~770-fold | Anesthetized Dog / SHR |

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. This signaling cascade is crucial for smooth muscle contraction in tissues like the prostate and urethra. Antagonism of this pathway by agents like Fiduxosin leads to smooth muscle relaxation, alleviating urinary obstruction.

Experimental Workflow: In Vivo Uroselectivity Assessment

The following diagram illustrates a typical workflow for assessing the in vivo uroselectivity of an α1-adrenoceptor antagonist by comparing its effects on intraurethral pressure (IUP) and mean arterial pressure (MAP).

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for specific receptor subtypes.

-

Objective: To determine the affinity of Fiduxosin for cloned human α1A-, α1B-, and α1D-adrenoceptor subtypes.

-

Materials:

-

Cell membranes from cell lines stably expressing a single human α1-adrenoceptor subtype.

-

Radioligand (e.g., [3H]-prazosin).

-

Test compound (Fiduxosin) at various concentrations.

-

Non-specific binding control (e.g., phentolamine at a high concentration).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound (Fiduxosin) in binding buffer.

-

Controls: For each assay, include "total binding" wells (membranes + radioligand) and "non-specific binding" wells (membranes + radioligand + excess unlabeled antagonist).

-

Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate "specific binding" by subtracting the CPM from non-specific binding wells from the CPM of all other wells.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

-

Isolated Tissue Bioassay

This protocol describes a functional assay to determine the antagonist potency (pA2) of a compound on smooth muscle tissue.

-

Objective: To measure the functional antagonist activity of Fiduxosin in tissues expressing different α1-adrenoceptor subtypes.

-

Materials:

-

Animal tissues (e.g., rat vas deferens for α1A, rat spleen for α1B, rat aorta for α1D).

-

Isolated tissue organ bath system with force-displacement transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Agonist (e.g., norepinephrine, phenylephrine).

-

Antagonist (Fiduxosin).

-

-

Procedure:

-

Tissue Preparation: Dissect the desired tissue from a euthanized animal and cut it into strips or rings of appropriate size.

-

Mounting: Mount the tissue strips in the organ baths containing physiological salt solution. Connect one end of the tissue to a fixed point and the other to a force transducer.

-

Equilibration: Allow the tissue to equilibrate for a set period (e.g., 45-60 minutes) under a specific resting tension, with periodic washes.

-

Viability Test: Elicit a contraction with a high concentration of KCl to ensure tissue viability.

-

Control Curve: Generate a cumulative concentration-response curve for an agonist (e.g., norepinephrine) to establish a control response.

-

Antagonist Incubation: Wash the tissue, allow it to return to baseline, and then incubate with a fixed concentration of the antagonist (Fiduxosin) for a predetermined time.

-

Test Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

-

Repeat steps 6 and 7 with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Compare the agonist concentration-response curves in the absence and presence of the antagonist.

-

Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence) for each antagonist concentration.

-

Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]). The x-intercept of the linear regression of this plot provides the pA2 value.

-

In Vivo Intraurethral Pressure (IUP) Measurement in Dogs

This protocol outlines the in vivo model used to assess a compound's effect on lower urinary tract smooth muscle tone.

-

Objective: To determine the potency of Fiduxosin in reducing agonist-induced increases in intraurethral pressure.

-

Animal Model: Male beagle dogs, either anesthetized or conscious and chronically instrumented.

-

Instrumentation:

-

A pressure transducer-tipped catheter is inserted into the urethra to the level of the prostate to measure IUP.

-

An arterial catheter is placed to measure systemic blood pressure (MAP).

-

-

Procedure:

-

Anesthesia/Sedation (if applicable): For acute studies, animals are anesthetized (e.g., with isoflurane). For conscious studies, animals are lightly restrained.

-

Baseline Measurement: After a stabilization period, baseline IUP and MAP are recorded.

-

Agonist Challenge: An α1-adrenoceptor agonist (e.g., epinephrine or phenylephrine) is administered intravenously to induce a consistent, measurable increase in IUP and MAP. This establishes the control response.

-

Drug Administration: The test compound (Fiduxosin) or vehicle is administered, typically via oral gavage (p.o.).

-

Post-Dose Challenge: The agonist challenge is repeated at various time points after drug administration to assess the degree of blockade.

-

-

Data Analysis:

-

The peak pressor response to the agonist is measured before and after administration of the test compound.

-

The percentage inhibition of the agonist-induced response is calculated for each dose and time point.

-

Dose-response curves are constructed, and the ED50 (the dose required to produce 50% of the maximal inhibitory effect) is calculated for the effect on IUP.

-

In Vivo Blood Pressure Analysis in Spontaneously Hypertensive Rats (SHR)

This model is used to assess the potential hypotensive side effects of a compound.

-

Objective: To evaluate the effect of Fiduxosin on mean arterial blood pressure (MAP) in a hypertensive model.

-

Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).

-

Procedure:

-

Acclimatization: Rats are acclimatized to the restraint and procedure to minimize stress-induced blood pressure changes.

-

Blood Pressure Measurement: Systolic blood pressure is typically measured non-invasively using a tail-cuff method. The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated, and the pressure at which blood flow returns to the tail is recorded as the systolic pressure.

-

Drug Administration: The test compound (Fiduxosin) or vehicle is administered orally.

-

Post-Dose Measurement: Blood pressure is measured at multiple time points after drug administration.

-

-

Data Analysis:

-

The change in blood pressure from baseline is calculated for each dose and time point.

-

The area under the curve (AUC) for the hypotensive response can be calculated to quantify the overall effect.

-

Dose-response relationships for hypotensive effects are determined. This data, when compared with efficacy data (e.g., from IUP studies), allows for the calculation of a uroselectivity index.

-

References

- 1. Effect of fiduxosin, an antagonist selective for alpha(1A)- and alpha(1D)-adrenoceptors, on intraurethral and arterial pressure responses in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of fiduxosin, a novel alpha(1)-adrenoceptor antagonist with uroselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Upidosin Receptor Subtype Selectivity (alpha-1A, alpha-1B, alpha-1D)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subtype selectivity of upidosin receptors, specifically focusing on the alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. This document delves into the quantitative pharmacology, signaling pathways, and experimental methodologies crucial for the study and development of subtype-selective ligands.

Introduction to Alpha-1 Adrenergic Receptor Subtypes

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are activated by the endogenous catecholamines, norepinephrine and epinephrine.[1] They are critical mediators of the sympathetic nervous system, playing pivotal roles in cardiovascular homeostasis, smooth muscle contraction, and various central nervous system functions.[1][2] Three distinct subtypes have been cloned and characterized: α1A, α1B, and α1D.[1][3] While all three subtypes primarily couple to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, they exhibit distinct pharmacological profiles, tissue distribution, and can engage different downstream signaling effectors. This subtype-specific activity is a key focus for the development of targeted therapeutics with improved efficacy and reduced side effects.

Quantitative Pharmacology of Alpha-1 Adrenergic Receptor Subtypes

The development of subtype-selective compounds relies on a thorough understanding of their binding affinities and functional potencies at each of the α1-AR subtypes. This data is typically presented as Ki (inhibitor constant) for antagonists and EC50 or pEC50 (half-maximal effective concentration) for agonists. The pA2 value is also a critical measure of antagonist potency in functional assays.

Antagonist Binding Affinities (pKi)

The following table summarizes the binding affinities (expressed as pKi, the negative logarithm of the Ki value) of various antagonists for the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. Higher pKi values indicate greater binding affinity.

| Compound | pKi at human α1A | pKi at human α1B | pKi at human α1D | Selectivity Profile | Reference(s) |

| Prazosin | 9.1 | 9.1 | 9.1 | Non-selective | |

| Doxazosin | 8.58 | 8.46 | 8.33 | Non-selective | |

| Alfuzosin | ~8.6 | ~8.5 | ~8.4 | Non-selective | |

| Tamsulosin | 9.8 | 8.7 | 9.5 | α1A/α1D > α1B | |

| Silodosin | 10.4 | 8.2 | 8.8 | α1A >> α1B/α1D | |

| Naftopidil | 8.2 | 7.5 | 8.7 | α1D ≥ α1A > α1B | |

| BMY 7378 | 7.0 | 6.4 | 8.2 | α1D >> α1A/α1B | |

| RS 17053 | 8.6 | 7.3 | 7.1 | α1A >> α1B/α1D | |

| WB 4101 | 9.3 | 8.5 | 9.0 | α1A/α1D > α1B |

Agonist Functional Potencies (pEC50)

The following table presents the functional potencies (expressed as pEC50, the negative logarithm of the EC50 value) of various agonists in stimulating a response (typically calcium mobilization or inositol phosphate accumulation) at the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. Higher pEC50 values indicate greater potency.

| Agonist | pEC50 at human α1A | pEC50 at human α1B | pEC50 at human α1D | Selectivity Profile | Reference(s) |

| Epinephrine | 6.9 | 6.5 | 6.8 | Non-selective | |

| Norepinephrine | 6.7 | 6.3 | 6.6 | Non-selective | |

| Phenylephrine | 6.2 | 5.8 | 5.9 | Non-selective | |

| A-61603 | 8.5 | 6.0 | 6.2 | α1A >> α1B/α1D | |

| Oxymetazoline | 7.5 | 6.1 | 6.4 | α1A-selective | |

| Methoxamine | 5.5 | 5.1 | 5.0 | Non-selective |

Antagonist Functional Potencies (pA2)

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. It is a measure of competitive antagonist potency.

| Antagonist | pA2 at α1A | pA2 at α1B | pA2 at α1D | Reference(s) |

| Tamsulosin | ~9.8 (human prostate) | - | - | |

| RS 17053 | 6.0 (human prostate) | - | - | |

| Olanzapine | - | - | 6.4 (rat aorta) | |

| Prazosin | 9.14 (rabbit cutaneous arteries) | - | - | |

| WB4101 | 9.30 (rabbit cutaneous arteries) | - | - |

Signaling Pathways of Alpha-1 Adrenergic Receptor Subtypes

While all three α1-AR subtypes primarily signal through the Gαq/11 pathway, there is growing evidence for subtype-specific coupling to alternative signaling cascades, leading to diverse physiological outcomes.

Canonical Gαq/11 Signaling Pathway

The canonical pathway for all three subtypes involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Subtype-Specific Downstream Signaling

Beyond the canonical pathway, α1-AR subtypes can activate other signaling molecules, contributing to their unique functional profiles.

-

α1A-Adrenergic Receptor: This subtype has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinase (ERK). This activation can be independent of the Gq/PLC/PKC axis and may involve receptor endocytosis. The α1A subtype is also implicated in RhoA/Rho kinase signaling in some tissues.

-

α1B-Adrenergic Receptor: The α1B subtype can activate Phospholipase D (PLD) and Phospholipase A2 (PLA2). It also robustly activates the MAPK/ERK pathway, often in a PKC-dependent manner.

-

α1D-Adrenergic Receptor: The α1D subtype is also coupled to the activation of PLA2 and the RhoA/Rho kinase pathway, which is particularly important in mediating vasoconstriction.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the inhibitor constant (Ki) of a test compound for α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell membranes expressing the human α1A, α1B, or α1D receptor subtype.

-

Radioligand (e.g., [3H]-prazosin).

-

Test compound (unlabeled).

-

Non-specific binding control (e.g., high concentration of phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Workflow:

Detailed Method:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, [3H]-prazosin (at a concentration near its Kd), and either buffer, a known concentration of the test compound, or a high concentration of a non-selective antagonist (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the EC50 of an agonist in stimulating calcium release via α1A, α1B, or α1D receptors.

Materials:

-

Cells stably expressing the human α1A, α1B, or α1D receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test agonist.

-

Fluorescence plate reader with an injection module.

Detailed Method:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of the test agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence intensity following agonist addition is used to determine the response.

-

Plot the response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway.

Objective: To determine the ability of an agonist to induce ERK1/2 phosphorylation via α1A, α1B, or α1D receptors.

Materials:

-

Cells expressing the receptor of interest.

-

Test agonist.

-

Cell lysis buffer.

-

Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Western blotting or ELISA-based detection system.

Detailed Method (Western Blotting):

-

Grow cells to near confluence and serum-starve overnight.

-

Treat the cells with varying concentrations of the agonist for a specific time (e.g., 5-10 minutes).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against p-ERK.

-

Wash the membrane and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Quantify the band intensities to determine the fold-increase in ERK phosphorylation.

Conclusion

The selective modulation of alpha-1 adrenergic receptor subtypes presents a significant opportunity for the development of novel therapeutics with improved precision and safety profiles. A thorough understanding of the quantitative pharmacology, distinct signaling pathways, and appropriate experimental methodologies is paramount for researchers and drug developers in this field. This guide provides a foundational framework for these endeavors, highlighting the key data and techniques required for the successful characterization of subtype-selective compounds. Continued research into the nuanced signaling and regulatory mechanisms of each α1-AR subtype will undoubtedly pave the way for the next generation of targeted therapies.

References

- 1. Contrasting signaling pathways of alpha1A- and alpha1B-adrenergic receptor subtype activation of phosphatidylinositol 3-kinase and Ras in transfected NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Alpha(1)-adrenergic receptor subtypes: non-identical triplets with different dancing partners? [pubmed.ncbi.nlm.nih.gov]

Upidosin: Status and Availability of Clinical Trial Data

Information regarding early clinical trial results for the investigational drug Upidosin is not publicly available. The development of this compound, an alpha-1A adrenergic receptor (ADRA1) antagonist, has been discontinued. [1]

Due to the cessation of its development, detailed data from preclinical or clinical studies, including quantitative outcomes, experimental protocols, and specific signaling pathways, have not been released into the public domain. Extensive searches for such information have not yielded any specific results pertaining to this compound.

Therefore, the creation of an in-depth technical guide or whitepaper on the early clinical trial results of this compound, as requested, is not feasible at this time. The necessary data for summarizing quantitative results, detailing experimental methodologies, and visualizing signaling pathways is not available in published literature or clinical trial registries.

References

Unraveling the Discontinuation of Upidosin Development: A Technical Analysis

An In-depth Guide for Researchers and Drug Development Professionals

The development of the alpha-1A adrenoceptor antagonist Upidosin, initially under investigation by Recordati S.p.A. for urogenital diseases, has been discontinued. While specific details surrounding the cessation of its development are not extensively publicized, this guide provides a comprehensive overview of the available information and, by extension, analyzes a more thoroughly documented case of a developmental pivot in a similarly named investigational drug, BPS-804 (setrusumab), to offer valuable insights for the scientific community.

Limited Information on the Discontinuation of this compound

Publicly available data on the discontinuation of this compound is sparse. It is confirmed that the drug, an ADRA1 antagonist, is no longer in development.[1] The reasons for this decision have not been detailed in accessible clinical trial registries or company publications. Drug development can be halted for a multitude of reasons, including but not limited to lack of efficacy, unforeseen safety concerns, strategic business decisions, or difficulties in formulation or manufacturing. Without specific disclosures from the developers, any analysis of the precise factors leading to this compound's discontinuation remains speculative.

In contrast, the development journey of BPS-804 (setrusumab) , a monoclonal antibody for Osteogenesis Imperfecta (OI), offers a well-documented case study of a significant clinical trial setback and the subsequent strategic adjustments. Given the phonetic similarity and the detailed public data, this guide will now focus on the technical aspects of the BPS-804 program as a pertinent example for researchers and drug development professionals.

Case Study: The Pivotal Setback in the Development of BPS-804 (Setrusumab)

BPS-804, developed by Mereo BioPharma, is a fully humanized monoclonal antibody that targets and inhibits sclerostin, a negative regulator of bone formation.[2][3][4][5] By blocking sclerostin, BPS-804 is intended to increase the activity of osteoblasts, the cells that form new bone, thereby improving bone density and strength in individuals with OI, a genetic disorder characterized by brittle bones.

The ASTEROID Trial: A Primary Endpoint Missed

The pivotal Phase 2b ASTEROID study was designed to evaluate the efficacy and safety of BPS-804 in adults with OI. A key challenge in this trial was the selection of an appropriate primary endpoint. The study utilized trabecular volumetric bone mineral density (Tb. vBMD) as the primary measure of efficacy.

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.

-

Patient Population: Approximately 120 adult patients with Osteogenesis Imperfecta.

-

Intervention: Intravenous infusions of BPS-804 at doses of 2, 8, and 20 mg/kg or placebo.

-

Primary Endpoint: Change from baseline in radial trabecular volumetric bone mineral density (Tb. vBMD) at 12 months, measured by high-resolution peripheral quantitative computed tomography (HRpQCT).

-

Secondary Endpoints: Changes in bone strength (failure load and stiffness) assessed by finite element analysis, areal bone mineral density (aBMD) of the lumbar spine, and bone turnover markers.

| Parameter | BPS-804 (20 mg/kg) | Placebo/Reference Group | Significance |

| Primary Endpoint | |||

| Change in Radial Tb. vBMD (12 months) | No significant change | - | Not Met |

| Secondary Endpoints | |||

| Mean Increase in Failure Load (12 months) | 3.17% | - | Significant |

| Mean Increase in Stiffness (12 months) | 3.19% | - | Significant |

| Mean Increase in Lumbar Spine aBMD (Day 141) | 4% | +1% | p = 0.038 |

| Bone Turnover Markers (Day 43) | |||

| P1NP Increase | 84% | +6% | p < 0.001 |

| P1CP Increase | 53% | +5% | p = 0.003 |

| BSAP Increase | 59% | -13% | p < 0.001 |

| OC Increase | 44% | -19% | p = 0.012 |

| CTX-1 Decrease | -44% | -7% | - |

Data compiled from the ASTEROID and earlier Phase 2a trials.

The ASTEROID trial did not meet its primary endpoint of a significant change in Tb. vBMD. This outcome could have led to the discontinuation of the development program. However, a deeper analysis of the secondary endpoints revealed a compelling picture of the drug's efficacy.

Rationale for Continued Development Despite Primary Endpoint Failure

Despite the failure to meet the primary endpoint, the development of BPS-804 is proceeding to Phase 3. The decision was based on the following key observations:

-

Statistically Significant Improvements in Bone Strength: The secondary endpoints measuring bone strength, such as failure load and stiffness, showed significant positive effects in the treatment groups.

-

Positive Changes in Bone Mineral Density: Lumbar spine aBMD, a more traditional measure of bone density, showed a statistically significant increase in the BPS-804 group compared to the reference group.

-

Favorable Bone Turnover Marker Profile: Treatment with BPS-804 led to a significant increase in bone formation markers (P1NP, P1CP, BSAP, OC) and a decrease in a bone resorption marker (CTX-1), indicating a net anabolic effect on bone.

-

Inappropriate Primary Endpoint Selection: Expert opinion suggests that HRpQCT parameters, such as Tb. vBMD, are not highly responsive to most bone-active drugs and may have been an inappropriate choice for the primary endpoint in this context.

-

Favorable Safety Profile: BPS-804 was generally well-tolerated, with no major safety concerns identified.

This body of evidence strongly suggested that BPS-804 has a beneficial effect on bone health in patients with OI, and the failure to meet the primary endpoint was likely a reflection of the endpoint's limitations rather than the drug's lack of efficacy.

Visualizing the Path Forward: Signaling Pathways and Logical Frameworks

To better understand the scientific rationale and the decision-making process, the following diagrams illustrate the mechanism of action of BPS-804 and the logical framework that guided the continuation of its development.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. trinitydelta.org [trinitydelta.org]

- 3. pharmtech.com [pharmtech.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Mereo BioPharma’s BPS-804 drug accepted for participation in EMA’s adaptive pathways programme - Pharmaceutical Technology [pharmaceutical-technology.com]

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of Upidosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upidosin (also known as Rec 15/2739) is a potent and selective α-1 adrenoceptor antagonist. Its primary mechanism of action involves the blockade of α-1 adrenergic receptors, which are G-protein coupled receptors integral to the sympathetic nervous system's control of smooth muscle contraction. By inhibiting these receptors, this compound effectively relaxes smooth muscle, making it a compound of interest for various therapeutic areas, including conditions characterized by smooth muscle hyperreactivity. This document provides detailed protocols for the dissolution and administration of this compound for in vivo experimental studies in rodent models, along with an overview of its signaling pathway.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below. This information is critical for accurate preparation of solutions for in vivo administration.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₃N₃O₄ | |

| Molecular Weight | 511.61 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (250 mg/mL) | |

| Mechanism of Action | α-1 Adrenoceptor Antagonist | |

| Synonyms | Rec 15/2739, SB 216469 |

Signaling Pathway of this compound's Target: The α-1 Adrenergic Receptor

This compound exerts its pharmacological effects by antagonizing the α-1 adrenergic receptor. The activation of this receptor by its endogenous ligands, norepinephrine and epinephrine, initiates a well-defined signaling cascade that leads to smooth muscle contraction. This compound blocks this pathway at the receptor level.

Application Notes and Protocols for Urotensin-II Receptor Antagonists in Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin-II (U-II) is recognized as one of the most potent vasoconstrictors identified to date and is implicated in a variety of physiological and pathological processes, particularly in the cardiovascular system.[1] It exerts its effects by binding to the G-protein coupled receptor GPR14, also known as the urotensin-II receptor (UT).[2][3] This interaction triggers a cascade of intracellular signaling events, making the U-II/UT system a compelling target for therapeutic intervention in conditions such as hypertension, heart failure, and renal dysfunction.[2][4] While the specific drug "Upidosin" is an alpha-1 adrenergic receptor antagonist with discontinued development, the broader class of urotensin-II receptor antagonists is of significant interest in preclinical research. This document provides detailed application notes and protocols for the use of representative urotensin-II receptor antagonists in animal research models, based on available preclinical data for compounds with a similar mechanism of action.

Mechanism of Action and Signaling Pathway

Urotensin-II binding to its receptor, UT (GPR14), primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events contribute to smooth muscle contraction and cellular growth.

Furthermore, the U-II/UT system has been shown to activate other significant signaling pathways, including the RhoA/ROCK, mitogen-activated protein kinases (MAPKs), and PI3K/AKT pathways. These pathways are crucial in mediating cellular processes such as proliferation, migration, and fibrosis, which are hallmarks of various cardiovascular diseases.

Urotensin-II Signaling Pathway

Caption: Urotensin-II signaling pathway and point of antagonist inhibition.

Dosage of Urotensin-II Receptor Antagonists in Animal Models

The following table summarizes the reported dosages of various urotensin-II receptor antagonists in preclinical animal models. It is crucial to note that optimal dosage can vary depending on the specific compound, animal species, and experimental model.

| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Citation |

| DS37001789 | Mice | Oral | 30 - 100 mg/kg | Dose-dependently prevented human U-II-induced blood pressure elevation. | |

| RCI-0879 | C57BL/6 Mice | Not Specified | ED50: 3.2 mg/kg | Inhibition of U-II induced pressor response. | |

| RCI-0298 | C57BL/6 Mice | Not Specified | ED50: 6.8 mg/kg | Inhibition of U-II induced pressor response. | |

| ACT-058362 | Mice | Oral | 100 mg/kg | Less potent than DS37001789 in preventing U-II-induced blood pressure elevation. | |

| Urantide | Rat | In vitro (aorta) | - | Potent antagonist of the GPR14 receptor. |

Experimental Protocols

In Vivo Mouse Pressor Response Model

This protocol is designed to evaluate the in vivo efficacy of a urotensin-II receptor antagonist in inhibiting the pressor response induced by urotensin-II.

Materials:

-

Urotensin-II receptor antagonist (e.g., DS37001789, RCI-0879)

-

Human Urotensin-II

-

Anesthetic agent (e.g., isoflurane)

-

Saline (vehicle)

-

C57BL/6 mice (or other appropriate strain)

-

Blood pressure monitoring system (e.g., tail-cuff or telemetry)

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of the mice.

-

Antagonist Administration: Administer the urotensin-II receptor antagonist or vehicle to the mice via the desired route (e.g., oral gavage). Dosing should be based on prior dose-ranging studies or literature values.

-

Urotensin-II Challenge: After a predetermined time following antagonist administration (to allow for absorption), administer a bolus of human urotensin-II intravenously to induce a pressor response.

-

Blood Pressure Monitoring: Continuously monitor the blood pressure for a specified period after the urotensin-II challenge to observe the peak pressor response and its duration.

-

Data Analysis: Compare the change in blood pressure from baseline in the antagonist-treated groups to the vehicle-treated group. Calculate the dose-dependent inhibition of the urotensin-II-induced pressor response and determine the ED50 if applicable.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo evaluation of a U-II receptor antagonist.

Conclusion

The urotensin-II/UT receptor system presents a promising target for the development of novel therapeutics for cardiovascular and other diseases. The protocols and dosage information provided here, based on preclinical studies of representative urotensin-II receptor antagonists, offer a foundational guide for researchers. It is essential to perform dose-response studies and carefully consider the pharmacokinetic and pharmacodynamic properties of the specific antagonist being investigated to ensure the generation of robust and reproducible data in animal research models.

References

- 1. Identification of novel Urotensin-II receptor antagonists with potent inhibition of U-II induced pressor response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel and Highly Potent Urotensin II Receptor Antagonist Inhibits Urotensin II-Induced Pressure Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Upidosin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Upidosin, a novel investigational kinase inhibitor, in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies. The method was validated according to current bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

This compound is a selective inhibitor of a critical intracellular signaling kinase, a pathway implicated in various inflammatory and autoimmune disorders. To support its clinical development, a reliable and robust bioanalytical method is required to accurately measure its concentration in plasma, enabling the characterization of its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecule drugs in complex biological matrices.[1][2][3][4] This note details the development and validation of such a method for this compound.

Signaling Pathway of this compound (Hypothetical)

This compound is hypothesized to act by inhibiting a key kinase in a pro-inflammatory signaling cascade. Upon binding of an extracellular cytokine to its receptor, the associated kinase is activated, leading to the phosphorylation and activation of downstream transcription factors. These factors then translocate to the nucleus to initiate the transcription of genes involved in the inflammatory response. This compound competitively binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling.

Caption: Hypothetical signaling pathway showing this compound inhibition.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>99% purity)

-

This compound-d4 (internal standard, IS) (>99% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): this compound and this compound-d4 stock solutions were prepared by dissolving the compounds in methanol.

-

Working Solutions: Calibration curve (CC) and quality control (QC) working solutions were prepared by serial dilution of the stock solution with 50:50 acetonitrile/water.

-

IS Working Solution (100 ng/mL): The this compound-d4 stock was diluted in acetonitrile.

Sample Preparation

-

Pipette 50 µL of human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS System and Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 3.5 | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte |

| This compound | |

| This compound-d4 (IS) | |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

Experimental Workflow

Caption: Bioanalytical workflow for this compound quantification.

Results and Discussion

The developed method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

| Parameter | Value |

| Calibration Range (ng/mL) | 0.5 - 500 |

| Regression Model | 1/x² weighted linear |

| Mean r² | 0.998 |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). All results were within the acceptable limits of ±15% (±20% for LLOQ).

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low QC | 1.5 | 6.2 | 98.7 | 7.5 | 99.8 |

| Mid QC | 75 | 4.1 | 101.3 | 5.3 | 102.1 |

| High QC | 400 | 3.5 | 97.5 | 4.8 | 98.9 |

Matrix Effect and Recovery

The protein precipitation method provided clean extracts and consistent recoveries for both this compound and the internal standard. The matrix effect was found to be minimal and compensated for by the stable-isotope labeled internal standard.

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |

| This compound | 92.4 | 95.8 | 3.7 |

| This compound-d4 | 93.1 | 96.2 | - |

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets all the requirements for bioanalytical method validation and is suitable for supporting clinical pharmacokinetic studies of this compound. The use of a stable-isotope labeled internal standard ensures high accuracy and precision by correcting for potential matrix effects and variability in extraction.

References

Application Notes and Protocols for Studying G-Protein Coupled Receptor Signaling with Upidosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in humans and are the target of a significant portion of modern pharmaceuticals.[1] The alpha-1A adrenergic receptor (α1A-AR), a member of the GPCR family, plays a crucial role in smooth muscle contraction and is a key therapeutic target for conditions such as benign prostatic hyperplasia.[2][3] Upidosin is a novel, potent, and highly selective antagonist for the human α1A-adrenergic receptor. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate α1A-AR signaling pathways.

Mechanism of Action

This compound is a competitive antagonist that binds with high affinity to the orthosteric site of the α1A-adrenoceptor. This binding prevents the endogenous catecholamines, norepinephrine and epinephrine, from activating the receptor. The α1A-adrenoceptor primarily couples to the Gq/11 family of G-proteins.[2][4] Inhibition of this receptor by this compound blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC), are attenuated.

Application 1: Characterization of Receptor Binding Affinity and Selectivity

To characterize the binding profile of this compound, competitive radioligand binding assays are performed on cell membranes expressing various adrenergic receptor subtypes. These assays determine the binding affinity (Ki) of this compound and reveal its selectivity.

Data Presentation: Binding Affinity of this compound at Adrenergic Receptors

| Receptor Subtype | Radioligand | This compound Ki (nM) (Hypothetical Data) |

| α1A | [3H]-Prazosin | 0.5 |

| α1B | [3H]-Prazosin | 150 |

| α1D | [3H]-Prazosin | 250 |

| α2A | [3H]-Rauwolscine | > 10,000 |

| β1 | [3H]-CGP12177 | > 10,000 |

| β2 | [3H]-CGP12177 | > 10,000 |

This data is for illustrative purposes only.

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted from standard methods for adrenergic receptor binding.

Materials:

-

HEK293 cells stably expressing human α1A, α1B, or α1D adrenergic receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol).

-

Non-specific competitor: Phentolamine (10 µM).

-

This compound stock solution (10 mM in DMSO).

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to ~90% confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., via BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate reactions containing:

-

50 µL of binding buffer (for total binding).

-

50 µL of 10 µM phentolamine (for non-specific binding).

-

50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM).

-

-

Add 50 µL of [3H]-Prazosin to all wells (final concentration ~0.2 nM).

-

Add 100 µL of cell membrane suspension (20-50 µg of protein) to initiate the reaction.

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters pre-soaked in binding buffer.

-

Wash the filters three times with 4 mL of ice-cold binding buffer.

-

Place filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Upidosin (assumed Urapidil) as a Pharmacological Tool for ADRA1 Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note: The term "Upidosin" did not yield specific results in scientific literature. This document assumes the intended compound is Urapidil , a well-characterized α1-adrenergic receptor (ADRA1) antagonist.

Introduction

Urapidil is a phenylpiperazine derivative that acts as a selective antagonist of α1-adrenergic receptors (ADRA1) and also exhibits agonist activity at the serotonin 5-HT1A receptor, contributing to a central sympatholytic effect.[1][2][3] Its primary peripheral mechanism of action involves the competitive blockade of ADRA1, leading to vasodilation and a reduction in blood pressure.[1][4] This dual mechanism makes Urapidil an effective antihypertensive agent with a reduced tendency to cause reflex tachycardia compared to other ADRA1 antagonists.

This document provides detailed application notes and protocols for utilizing Urapidil as a pharmacological tool to study ADRA1 inhibition in both in vitro and in vivo settings.

Data Presentation

Urapidil Binding Affinity and Functional Potency at Adrenergic Receptors

The following table summarizes the available quantitative data for Urapidil and its more selective derivative, 5-methyl-urapidil, at α1-adrenergic receptor subtypes.

| Compound | Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |

| Urapidil | α1 (non-selective) | pA2 | 7.02 | Rat | Noradrenaline-induced contraction (vas deferens) | |

| α1 (non-selective) | IC50 | 5 x 10⁻⁸ - 8 x 10⁻⁷ M | Rat | [³H]-prazosin binding (various tissues) | ||

| α1 vs α2 | Affinity Ratio | ~90-fold higher for α1 | Rat | Ligand binding | ||